molecular formula C17H19NO3 B4436836 4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B4436836
M. Wt: 285.34 g/mol
InChI Key: HBTGOSIMNDYJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as TEQ, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of quinolinediones and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not fully understood. However, it has been proposed that 4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione exerts its effects by modulating the activity of certain enzymes and signaling pathways. For instance, 4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in tumor cells. In addition, 4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have neuroprotective effects and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in lab experiments is its relatively low toxicity. It has been found to have a low LD50 (lethal dose 50%) in animal studies, indicating that it is relatively safe to use. However, 4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has limited solubility in water, which can make it difficult to use in certain experiments. In addition, 4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One area of research is the development of more efficient synthesis methods for 4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. Another area of research is the investigation of the potential use of 4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are also needed to elucidate the exact mechanism of action of 4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione and to determine its long-term effects.

Scientific Research Applications

4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(2-ethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-2-21-15-9-4-3-6-11(15)12-10-16(20)18-13-7-5-8-14(19)17(12)13/h3-4,6,9,12H,2,5,7-8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTGOSIMNDYJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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